N-Benzyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine
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Overview
Description
N-Benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzylamine derivative with a pyrazole derivative in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives of the parent compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Known for its diverse biological activities.
N-Benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives: Modified versions with different substituents that may exhibit enhanced or altered biological properties.
Uniqueness
N-Benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its specific structural features, which contribute to its unique biological activities. The presence of the benzyl and methylthio groups, along with the pyrazolo[3,4-d]pyrimidine core, provides a distinct framework for interacting with biological targets.
Properties
CAS No. |
594865-02-8 |
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Molecular Formula |
C13H13N5S |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
N-benzyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H13N5S/c1-19-13-16-11(10-8-15-18-12(10)17-13)14-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,14,15,16,17,18) |
InChI Key |
GJHPAECXGVBCHG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C=NN2)C(=N1)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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